molecular formula C9H8BrNO3 B12093926 5-Bromo-3-(methoxymethoxy)-1,2-benzoxazole

5-Bromo-3-(methoxymethoxy)-1,2-benzoxazole

Cat. No.: B12093926
M. Wt: 258.07 g/mol
InChI Key: ZNKSUTSIVNSSKJ-UHFFFAOYSA-N
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Description

5-Bromo-3-(methoxymethoxy)-1,2-benzoxazole: is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(methoxymethoxy)-1,2-benzoxazole can be achieved through several synthetic routes. One common method involves the bromination of 3-(methoxymethoxy)-1,2-benzoxazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is typically carried out at room temperature or under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(methoxymethoxy)-1,2-benzoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (dichloromethane, ethanol), catalysts (palladium, copper).

    Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

    Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products Formed

    Substitution Reactions: Substituted benzoxazoles with various functional groups.

    Oxidation Reactions: Aldehydes, carboxylic acids.

    Reduction Reactions: Alcohols, amines.

Scientific Research Applications

5-Bromo-3-(methoxymethoxy)-1,2-benzoxazole has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(methoxymethoxy)-1,2-benzoxazole involves its interaction with specific molecular targets and pathways. The bromine and methoxymethoxy groups in the compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3-methoxysalicylidene-2-furfurylamine: A compound with similar structural features but different functional groups.

    3-Bromo-5-methoxyphenylboronic acid: Another brominated benzoxazole derivative with different substituents.

Uniqueness

5-Bromo-3-(methoxymethoxy)-1,2-benzoxazole is unique due to the presence of both bromine and methoxymethoxy groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C9H8BrNO3

Molecular Weight

258.07 g/mol

IUPAC Name

5-bromo-3-(methoxymethoxy)-1,2-benzoxazole

InChI

InChI=1S/C9H8BrNO3/c1-12-5-13-9-7-4-6(10)2-3-8(7)14-11-9/h2-4H,5H2,1H3

InChI Key

ZNKSUTSIVNSSKJ-UHFFFAOYSA-N

Canonical SMILES

COCOC1=NOC2=C1C=C(C=C2)Br

Origin of Product

United States

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